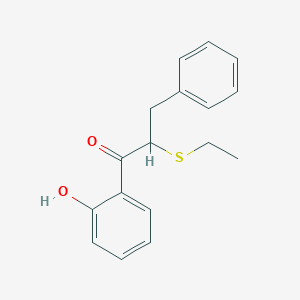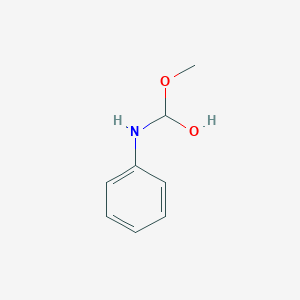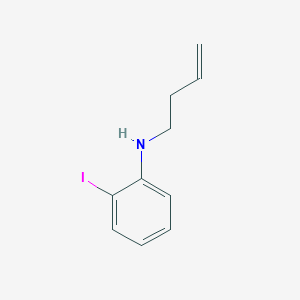![molecular formula C21H42N2O B14303777 N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide CAS No. 112647-30-0](/img/structure/B14303777.png)
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentadecyl group attached to the nitrogen atom of the formamide moiety, along with a 3-(dimethylamino)propyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide typically involves the reaction of cyclopentadecylamine with 3-(dimethylamino)propylamine in the presence of formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclopentadecylamine} + \text{3-(dimethylamino)propylamine} + \text{Formic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar structural features.
N,N-Dimethylpropylamine: Shares the dimethylamino group but differs in the alkyl chain length.
Cyclopentadecylamine: Contains the cyclopentadecyl group but lacks the formamide moiety.
Uniqueness
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide is unique due to its combination of a long alkyl chain (cyclopentadecyl group) and a formamide moiety with a dimethylamino substituent. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
112647-30-0 |
|---|---|
Formule moléculaire |
C21H42N2O |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
N-cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide |
InChI |
InChI=1S/C21H42N2O/c1-22(2)18-15-19-23(20-24)21-16-13-11-9-7-5-3-4-6-8-10-12-14-17-21/h20-21H,3-19H2,1-2H3 |
Clé InChI |
DKXYJZLAIQHHNH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(C=O)C1CCCCCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)


![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)

![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)

